![molecular formula C7H8N2O3 B130308 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 143158-62-7](/img/structure/B130308.png)
4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid
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Description
“4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound that is part of the pyrrole family . Pyrrole is a biologically active scaffold known for its diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. For instance, the Paal-Knorr pyrrole condensation is a common method used for the synthesis of N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole and its derivatives can undergo various chemical reactions. For example, 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction .Scientific Research Applications
Drug Discovery
Pyrrole derivatives, such as “4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid”, have been extensively used in drug discovery . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
Material Science
Pyrrole derivatives are also used in material science . Their unique chemical properties make them suitable for the development of new materials with specific characteristics .
Catalysis
Pyrrole derivatives play a crucial role in catalysis . They are involved in various catalytic processes, contributing to the efficiency and selectivity of these processes .
Synthesis of Biologically Active Molecules
The pyrrole moiety is a fundamental building block for many biologically active molecules . Therefore, “4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid” can be used in the synthesis of these molecules .
Green Chemistry
Pyrrole derivatives are used in green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles . These methods are environmentally friendly and sustainable .
Antimalarial and HIV-1 Protease Inhibitory Activities
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities.
Synthesis of Pyrrole Derivatives
“4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid” can be used in the synthesis of pyrrole derivatives . These derivatives have a wide range of applications in various fields .
Pharmaceutical Applications
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
properties
IUPAC Name |
4-carbamoyl-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-3-4(6(8)10)2-5(9)7(11)12/h2-3H,1H3,(H2,8,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDNDVAWZIXTQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438488 |
Source
|
Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
143158-62-7 |
Source
|
Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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